molecular formula C28H29ClN2O3S B606250 2-{2-[2-(2-氯苯基)丙-2-基]-1-[3'-(甲磺酰基)联苯-4-基]-1H-咪唑-4-基}丙-2-醇 CAS No. 918348-67-1

2-{2-[2-(2-氯苯基)丙-2-基]-1-[3'-(甲磺酰基)联苯-4-基]-1H-咪唑-4-基}丙-2-醇

货号: B606250
CAS 编号: 918348-67-1
分子量: 509.1 g/mol
InChI 键: JLPURTXCSILYLW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BMS-779788,也称为EXEL04286652,是一种有效的肝X受体α(LXRα)和肝X受体β(LXRβ)部分激动剂。肝X受体是核受体,在调节胆固醇、脂肪酸和葡萄糖稳态中起着至关重要的作用。 BMS-779788 由于其能够选择性地激活肝X受体,而不引起血浆甘油三酯的显著升高(这是一种与完全激动剂相关的常见副作用)而被确定为一种很有前景的化合物 .

作用机制

BMS-779788 通过选择性地激活肝X受体α和肝X受体β来发挥其作用。这些受体是核受体,调节参与胆固醇、脂肪酸和葡萄糖代谢的基因的表达。 经 BMS-779788 激活后,肝X受体与类维生素 A 受体形成异二聚体,并与 DNA 中的特定反应元件结合,导致靶基因的转录 .

未来方向

Imidazole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the synthesis and study of new imidazole derivatives, such as the one you mentioned, could be a promising area of future research.

准备方法

合成路线和反应条件

BMS-779788 的合成涉及多个步骤,从市售起始原料开始。关键步骤包括咪唑环的形成、联苯部分的引入以及氯苯基的连接。 最终产物通过纯化和结晶过程获得 .

工业生产方法

BMS-779788 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高通量反应器、自动化纯化系统以及严格的质量控制措施,以确保最终产品的纯度和一致性 .

属性

IUPAC Name

2-[2-[2-(2-chlorophenyl)propan-2-yl]-1-[4-(3-methylsulfonylphenyl)phenyl]imidazol-4-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29ClN2O3S/c1-27(2,23-11-6-7-12-24(23)29)26-30-25(28(3,4)32)18-31(26)21-15-13-19(14-16-21)20-9-8-10-22(17-20)35(5,33)34/h6-18,32H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPURTXCSILYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1Cl)C2=NC(=CN2C3=CC=C(C=C3)C4=CC(=CC=C4)S(=O)(=O)C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918348-67-1
Record name BMS-779788
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918348671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-779788
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB7ZTJ8M8A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-779788
Reactant of Route 2
Reactant of Route 2
BMS-779788
Reactant of Route 3
Reactant of Route 3
BMS-779788
Reactant of Route 4
Reactant of Route 4
BMS-779788
Reactant of Route 5
Reactant of Route 5
BMS-779788
Reactant of Route 6
Reactant of Route 6
BMS-779788
Customer
Q & A

Q1: How does BMS-779788 interact with its target and what are the downstream effects?

A: BMS-779788 functions as a partial agonist of Liver X Receptors (LXRs), specifically exhibiting selectivity for LXRβ over LXRα []. This interaction triggers the activation of genes involved in reverse cholesterol transport (RCT), a process crucial for removing excess cholesterol from the body [].

Q2: What is the significance of BMS-779788's partial agonistic activity and LXRβ selectivity?

A: Full LXR agonists, while effective in promoting RCT, can lead to undesirable side effects like elevated plasma and hepatic lipids due to the activation of lipogenic genes []. BMS-779788, being a partial agonist with LXRβ selectivity, demonstrates a reduced potential for these lipogenic effects compared to full agonists like T0901317 while retaining the ability to induce genes vital for RCT, such as ABCA1 and ABCG1 []. This characteristic makes BMS-779788 a promising candidate for further investigation as it suggests a potentially improved therapeutic window.

Q3: What challenges are associated with the development of BMS-779788 as a drug candidate?

A: While BMS-779788 shows promise, research highlights potential hurdles. For example, one study focuses on addressing the stability of a reactive tertiary hydroxyl group within the compound's structure, crucial for its formulation into solid oral dosage forms []. Overcoming such challenges is essential for translating its in vitro and preclinical findings into a viable therapeutic option for atherosclerosis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。